1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid
Overview
Description
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid is a boronic acid derivative . It has a molecular weight of 266.14 and its empirical formula is C14H23BO4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common . The compound has a boronic acid functional group attached to the spirocyclic system .Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.14 . Its melting point is 60-62°C and it has a density of 1.1±0.1 g/cm3 . The boiling point is predicted to be 313.9±52.0 °C .Scientific Research Applications
Synthesis and Utilization
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid is a significant compound in the field of organic synthesis. It serves as a bifunctional synthetic intermediate extensively employed for producing various organic chemicals. These include pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis often involves selective deketalization processes and has been optimized to enhance yields and reduce reaction time (Zhang Feng-bao, 2006).
Stereochemistry and Elimination Reactions
The compound plays a crucial role in understanding stereochemistry and elimination reactions in spiroketals. Research has demonstrated the bromination of similar spiroketals and their behavior in dehydrobromination processes, which is significant in synthesizing spiroketal metabolites like obtusin and neoobtusin (E. Lawson et al., 1993).
Antibacterial Applications
In medicinal chemistry, derivatives of this compound have shown potent antibacterial activity against respiratory pathogens. This includes effectiveness against gram-positive and gram-negative bacteria, as well as atypical strains, making it a candidate for treating respiratory tract infections (T. Odagiri et al., 2013).
Synthesis of Spiro-lactones
An efficient methodology for creating 1,6-dioxaspiro[4.n]decan-2-one systems from sugar-derived spirocyclopropane carboxylic acids has been developed. This method has applications in the total synthesis of dihydro-pyrenolide D and 4-epi-dihydro-pyrenolide D, showcasing its utility in the synthesis of complex molecular structures (B. Ramakrishna & P. Sridhar, 2015).
Applications in Biolubricants
Research has explored the synthesis of novel 1,4-dioxaspiro compounds from oleic acid, with potential applications as biolubricants. These compounds exhibit physicochemical properties that make them suitable for development as biolubricant candidates (Y. S. Kurniawan et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BO4/c10-9(11)7-1-3-8(4-2-7)12-5-6-13-8/h1,10-11H,2-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXCZWJQOFPQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC2(CC1)OCCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656974 | |
Record name | 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
850567-90-7 | |
Record name | 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.